molecular formula C10H15N5 B14404375 3-Azido-2,5-dipropylpyrazine CAS No. 88346-48-9

3-Azido-2,5-dipropylpyrazine

Cat. No.: B14404375
CAS No.: 88346-48-9
M. Wt: 205.26 g/mol
InChI Key: YSCSHSMSFYPBQQ-UHFFFAOYSA-N
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Description

3-Azido-2,5-dipropylpyrazine is a chemical compound characterized by the presence of an azido group attached to a pyrazine ring with two propyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an appropriate precursor, such as a halogenated pyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions often require moderate temperatures to ensure the efficient formation of the azido compound.

Industrial Production Methods: While specific industrial production methods for 3-Azido-2,5-dipropylpyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2,5-dipropylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LiAlH₄, Pd/C, H₂

    Substitution: NaN₃, DMSO, CH₃CN

    Cycloaddition: Copper catalysts, alkynes

Major Products:

    Reduction: Corresponding amines

    Substitution: Alkyl azides

    Cycloaddition: Triazoles

Mechanism of Action

The mechanism of action of 3-Azido-2,5-dipropylpyrazine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used for labeling and functionalization purposes . The azido group serves as a reactive handle that can be selectively targeted in various chemical transformations.

Comparison with Similar Compounds

  • 3-Azido-2,5-dimethylpyrazine
  • 3-Azido-2,5-diethylpyrazine
  • 3-Azido-2,5-dibutylpyrazine

Comparison: 3-Azido-2,5-dipropylpyrazine is unique due to its specific propyl substituents, which can influence its reactivity and physical properties compared to other azido-pyrazine derivatives. The length and bulkiness of the propyl groups can affect the compound’s solubility, stability, and overall reactivity in chemical reactions .

Properties

CAS No.

88346-48-9

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3-azido-2,5-dipropylpyrazine

InChI

InChI=1S/C10H15N5/c1-3-5-8-7-12-9(6-4-2)10(13-8)14-15-11/h7H,3-6H2,1-2H3

InChI Key

YSCSHSMSFYPBQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C(=N1)N=[N+]=[N-])CCC

Origin of Product

United States

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